Bencarbazone
Overview
Description
Synthesis Analysis
The synthesis of semicarbazones and thiosemicarbazones has been explored in the context of developing compounds with potential antibacterial and antifungal properties. In one study, a series of N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and thiosemicarbazones were synthesized and characterized using IR, NMR, and elemental analysis . Another research focused on semicarbazones derived from 3- and 4-formylpyridine and 3- and 4-acetylpyridine, which were also studied spectroscopically and had their molecular structures determined . These studies highlight the diverse synthetic routes and characterization techniques employed in the development of semicarbazone derivatives.
Molecular Structure Analysis
The molecular structure of semicarbazone derivatives has been a subject of interest due to their potential biological activities. The crystal and molecular structures of 3-formylpyridine semicarbazone were determined, providing insights into the structural aspects of these compounds . Additionally, the molecular structure of p-halo N4-phenyl substituted thiosemicarbazones was elucidated using single crystal X-ray diffraction, revealing that these molecules crystallized in the monoclinic crystal system with P21/n space group . These findings contribute to the understanding of how molecular structure may influence the biological activity of semicarbazone compounds.
Chemical Reactions Analysis
The chemical reactivity of semicarbazone derivatives has been investigated through their ability to form complexes with metal ions. In particular, p-halo N4-phenyl substituted thiosemicarbazones were used to synthesize Co(III) and Ni(II) mononuclear transition metal complexes, with a metal to ligand stoichiometry of 1:2 . The formation of these complexes was characterized by various spectro-analytical methods, demonstrating the versatility of semicarbazones as ligands in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of semicarbazone derivatives are closely related to their biological activities. QSAR analysis was performed on N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and thiosemicarbazones to establish a relationship between their structure and antibacterial activity. Semiempirical calculations and molecular modeling were applied, and different logP values were evaluated to further the analysis . The supramolecular architecture of p-halo N4-phenyl substituted thiosemicarbazones was also studied, revealing intermolecular interactions that form self-assemblies through various ring motifs . These studies provide a comprehensive understanding of the properties that govern the biological efficacy of semicarbazone derivatives.
Scientific Research Applications
Discovery of 4-Aminobutyric Acid Derivatives
- Research on the design and synthesis of gamma-aminobutyric acid (GABA) derivatives, which include aryl semicarbazone and GABA pharmacophores, has shown promise in developing multifunctional drugs for neurological disorders like epilepsy and neuropathic pain (Yogeeswari et al., 2007).
Deep-Brain Stimulation in Neurological Disorders
- The work of Alim Benabid and Mahlon DeLong, recognized with the Lasker–Debakey Clinical Medical Research Award, has significantly improved the lives of people with Parkinson's disease and other neurologic or neuropsychiatric disorders, highlighting the potential application of deep-brain stimulation in these areas (Okun, 2014).
Spectrophotometric Analysis of Bendiocarb
- A study developed a new, sensitive, and accurate method for the determination of Bendiocarb in pesticide formulations and water samples using a spectrophotometric flow injection method. This has implications for environmental monitoring and pesticide regulation (Alamri et al., 2018).
Microwave-Assisted Synthesis and Bioevaluation
- Research on biologically significant semicarbazones synthesized through microwave irradiation found these compounds to have potential as antimicrobial, antitumor, and antioxidant agents. This suggests their application in developing effective anticancer drugs (Jafri et al., 2012).
Drug Discovery: A Historical Perspective
- The progress in drug research, driven by chemistry, pharmacology, and clinical sciences, has significantly influenced the medical field. Molecular biology and genomic sciences have played a crucial role in drug discovery, which is relevant for understanding the broader context of pharmaceutical development (Drews, 2000).
Thiosemicarbazones in Anti-Tuberculosis Therapy
- A study on thiosemicarbazones and their derivatives revealed that these compounds have the potential as drug candidates for anti-tuberculosis therapy. This is an important consideration in the search for new therapeutic agents against TB (Pavan et al., 2010).
Versatility of Semicarbazones and Thiosemicarbazones
- Semicarbazones and thiosemicarbazones, along with their metal complexes, show significant bioactivities such as anti-protozoal, anticonvulsant, antibacterial, antifungal, antitumoral, and antiviral properties. Their clinical or potential pharmacological applications are diverse and notable (Beraldo & Gambino, 2003).
Transformation and Ecotoxicity of Carbamic Pesticides
- A study on N-methylcarbamate insecticides, including their hydrolytic and photolytic cleavage under natural conditions, provides insights into their toxicity toward aquatic organisms. This research is crucial for understanding the environmental impact of these pesticides (Iesce et al., 2006).
properties
IUPAC Name |
2-(ethylsulfonylamino)-5-fluoro-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N5O3S2/c1-3-27(24,25)20-8-5-9(7(14)4-6(8)10(18)26)22-12(23)21(2)11(19-22)13(15,16)17/h4-5,20H,3H2,1-2H3,(H2,18,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBXDHACCFCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1C(=S)N)F)N2C(=O)N(C(=N2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057998 | |
Record name | Bencarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bencarbazone | |
CAS RN |
173980-17-1 | |
Record name | Bencarbazone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173980171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bencarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENCARBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6YBH3E98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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